molecular formula C11H12O3 B103241 7-hydroxy-2,2-dimethylchroman-4-one CAS No. 17771-33-4

7-hydroxy-2,2-dimethylchroman-4-one

Cat. No. B103241
M. Wt: 192.21 g/mol
InChI Key: PHEWNYMTGPOCOP-UHFFFAOYSA-N
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Patent
US04194029

Procedure details

In a flask were placed 55.1 grams (0.5 mole) of resorcinol and 55.1 grams (0.5 mole) 3,3-dimethylacrylic acid. Then, 150 grams of polyphosphoric acid was added, and a steam bath applied to the flask. A red liquid began to form; the temperature of the reaction mixture quickly rose to 120° C. The flask was stirred for 45 minutes at 110° C., then allowed to cool. The contents were poured into a mixture of 500 milliliters water and 400 milliliters methylene chloride then stirred and filtered. The precipitate was washed several times with portions of methylene chloride, water and toluene. There was obtained 65.8 grams, (68% of theoretical yield) 2,2-dimethyl-7-hydroxy-4-chromanone, m.p. 170°-174° C.
Quantity
55.1 g
Type
reactant
Reaction Step One
Quantity
55.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
polyphosphoric acid
Quantity
150 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[CH3:9][C:10]([CH3:15])=[CH:11][C:12](O)=[O:13].O>C(Cl)Cl>[CH3:9][C:10]1([CH3:15])[CH2:11][C:12](=[O:13])[C:8]2[C:1](=[CH:3][C:4]([OH:5])=[CH:6][CH:7]=2)[O:2]1

Inputs

Step One
Name
Quantity
55.1 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Step Two
Name
Quantity
55.1 g
Type
reactant
Smiles
CC(=CC(=O)O)C
Step Three
Name
polyphosphoric acid
Quantity
150 g
Type
reactant
Smiles
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
O
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The flask was stirred for 45 minutes at 110° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask were placed
CUSTOM
Type
CUSTOM
Details
a steam bath applied to the flask
CUSTOM
Type
CUSTOM
Details
to form
CUSTOM
Type
CUSTOM
Details
quickly rose to 120° C
TEMPERATURE
Type
TEMPERATURE
Details
to cool
STIRRING
Type
STIRRING
Details
then stirred
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The precipitate was washed several times with portions of methylene chloride, water and toluene

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
CC1(OC2=CC(=CC=C2C(C1)=O)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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